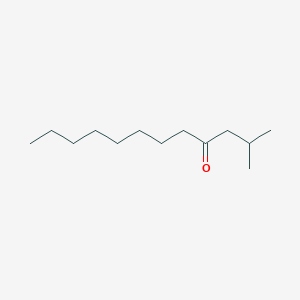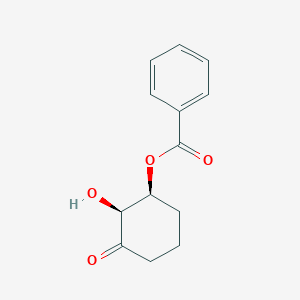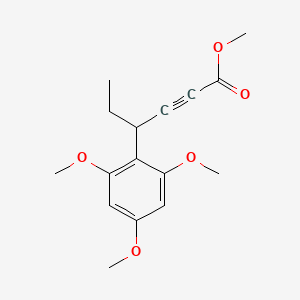
Methyl 4-(2,4,6-trimethoxyphenyl)hex-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2,4,6-trimethoxyphenyl)hex-2-ynoate is a chemical compound known for its unique structure and properties. It is an ester derivative of 2-hexynoic acid and features a trimethoxyphenyl group, which contributes to its distinct chemical behavior .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,4,6-trimethoxyphenyl)hex-2-ynoate typically involves the esterification of 2-hexynoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to optimize yield and purity. The use of advanced catalysts and controlled reaction environments can further enhance the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(2,4,6-trimethoxyphenyl)hex-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Reagents such as halogens or nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Methyl 4-(2,4,6-trimethoxyphenyl)hex-2-ynoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 4-(2,4,6-trimethoxyphenyl)hex-2-ynoate exerts its effects involves interactions with specific molecular targets and pathways. The trimethoxyphenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The alkyne group may also participate in reactions that alter cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(2,4,6-trimethoxyphenyl)but-2-ynoate
- Methyl 4-(2,4,6-trimethoxyphenyl)pent-2-ynoate
- Methyl 4-(2,4,6-trimethoxyphenyl)hept-2-ynoate
Uniqueness
Methyl 4-(2,4,6-trimethoxyphenyl)hex-2-ynoate is unique due to its specific alkyne chain length and the presence of the trimethoxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
61040-79-7 |
|---|---|
Formule moléculaire |
C16H20O5 |
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
methyl 4-(2,4,6-trimethoxyphenyl)hex-2-ynoate |
InChI |
InChI=1S/C16H20O5/c1-6-11(7-8-15(17)21-5)16-13(19-3)9-12(18-2)10-14(16)20-4/h9-11H,6H2,1-5H3 |
Clé InChI |
AHOIECALUHEVFW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C#CC(=O)OC)C1=C(C=C(C=C1OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(anthracen-9-yl)methyl]diselane](/img/structure/B14583633.png)
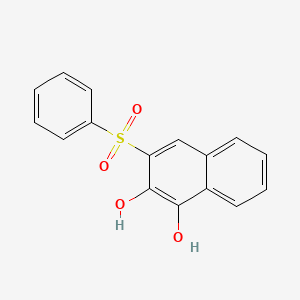
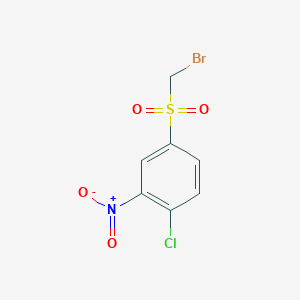

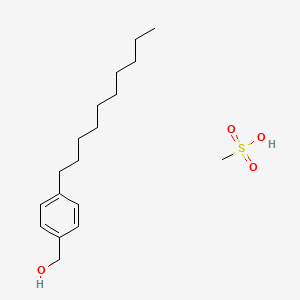
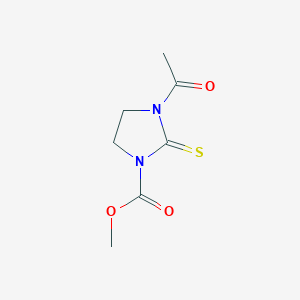
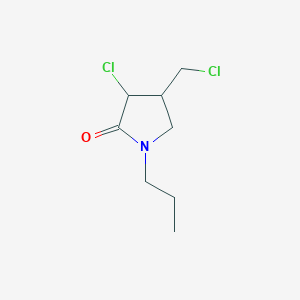
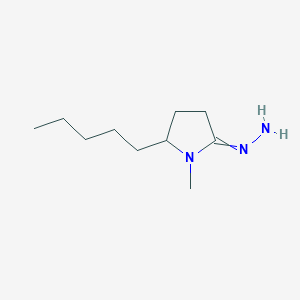
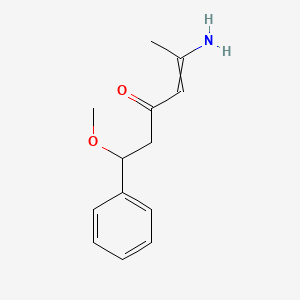
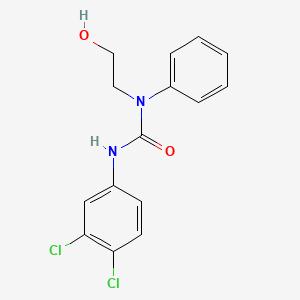
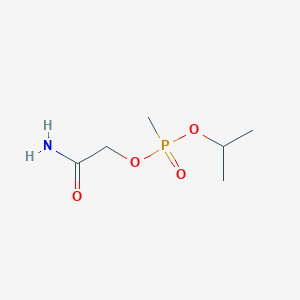
![(1R)-Bicyclo[3.2.1]oct-2-ene](/img/structure/B14583694.png)
